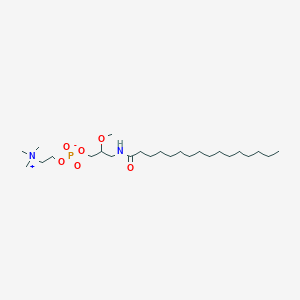

1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

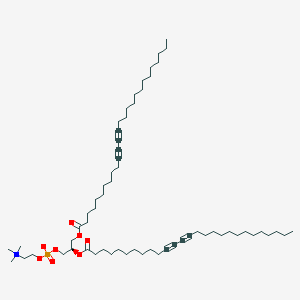

1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, also known as DPC, is a synthetic lipid molecule that has been extensively studied for its unique biochemical and biophysical properties. DPC is a member of the phospholipid family, which is a key component of cell membranes. DPC is a popular research tool in the field of biophysics and biochemistry due to its ability to form stable lipid bilayers and its unique interaction with proteins.

Mechanism Of Action

1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine interacts with membrane proteins through hydrophobic and electrostatic interactions. The unique properties of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, such as its long hydrocarbon chain, allow it to form stable lipid bilayers that closely mimic cell membranes. The interaction of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine with membrane proteins can lead to changes in protein conformation and function.

Biochemical And Physiological Effects

1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of ion channels and transporters, as well as influence the activity of enzymes and receptors. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has also been shown to affect the fluidity and permeability of lipid bilayers, which can have implications for membrane function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine in lab experiments is its ability to form stable lipid bilayers. This makes it a useful tool for studying membrane proteins and drug-membrane interactions. However, the long hydrocarbon chain of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine can also make it difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine. One area of interest is the development of new drug delivery systems based on 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has also been proposed as a potential therapeutic agent for the treatment of certain diseases. Additionally, there is ongoing research into the use of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine in biosensors and other biotechnological applications.

Synthesis Methods

The synthesis of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine involves the reaction of heptacosadiynoic acid with phosphocholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is purified using chromatography techniques to obtain pure 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine. The synthesis of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is a relatively simple and efficient process, which makes it a popular choice for research purposes.

Scientific Research Applications

1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is widely used in scientific research for its ability to form stable lipid bilayers, which are essential components of cell membranes. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is used to study membrane protein structure and function, as well as drug-membrane interactions. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has also been used in the development of biosensors and drug delivery systems.

properties

CAS RN |

118024-74-1 |

|---|---|

Product Name |

1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine |

Molecular Formula |

C62H108NO8P |

Molecular Weight |

1026.5 g/mol |

IUPAC Name |

[(2R)-2,3-di(heptacosa-11,13-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C62H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-61(64)68-58-60(59-70-72(66,67)69-57-56-63(3,4)5)71-62(65)55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h60H,6-29,38-59H2,1-5H3/t60-/m1/s1 |

InChI Key |

AFGIQTGBUXLTHP-AKAJXFOGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |

SMILES |

CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |

Other CAS RN |

118024-74-1 |

synonyms |

1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (12,14-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (13,15-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (17,19-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (6,8-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (7,9-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (8,10-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (9,11-diyn)-isomer DC8,9PC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)